[1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPAN](DIPROPYL)BORON
Description
1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON is a complex organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom coordinated to a guanidinate ligand and a pyridine ring. The presence of dicyclohexyl and dipropyl groups further adds to its complexity and potential reactivity.
Properties
IUPAC Name |
N,3-dicyclohexyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BN4/c1-3-18-25(19-4-2)28-20-12-11-17-23(28)27-24(26-21-13-7-5-8-14-21)29(25)22-15-9-6-10-16-22/h11-12,17,20-22H,3-10,13-16,18-19H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJWSFLDMTFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N(C(=NC2CCCCC2)NC3=CC=CC=[N+]31)C4CCCCC4)(CCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON typically involves the reaction of dicyclohexylborane with a guanidine derivative and a pyridine-containing compound. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron compound. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON undergoes a variety of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The pyridine and guanidinate ligands can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON is used as a reagent in Suzuki–Miyaura coupling reactions, which are widely applied in the synthesis of biaryl compounds. Its unique structure allows for selective and efficient cross-coupling reactions.
Biology
In biology, this compound has been explored for its potential use in the development of boron-containing drugs. The boron atom can form stable complexes with biomolecules, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are being investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON make it a promising candidate for further research in this area.
Industry
In industry, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON involves the coordination of the boron atom to various molecular targets. The boron atom can form stable complexes with nucleophiles, such as amines and alcohols, through the formation of boron-nitrogen or boron-oxygen bonds. This coordination can alter the reactivity and properties of the target molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylborane: A simpler boron compound with similar reactivity but lacking the pyridine and guanidinate ligands.
Dipropylborane: Another boron compound with dipropyl groups but without the complex ligand structure.
Pyridine-borane complex: A boron compound with a pyridine ligand but lacking the guanidinate and dicyclohexyl groups.
Uniqueness
The uniqueness of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON lies in its complex structure, which provides a combination of stability and reactivity. The presence of multiple ligands allows for selective interactions with various molecular targets, making it a versatile reagent in both synthetic and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
